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N1-(3-Pyridinylmethyl)-1,3-propanediamine

IMPDH2 inhibition Inosine-5'-monophosphate dehydrogenase enzymatic Ki

N1-(3-Pyridinylmethyl)-1,3-propanediamine (CAS 100553-71-7) is an organic diamine featuring a 3‑pyridinylmethyl substituent on one terminal nitrogen of a 1,3‑propanediamine backbone. It is categorized as a versatile small‑molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 100553-71-7
Cat. No. B3070736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-Pyridinylmethyl)-1,3-propanediamine
CAS100553-71-7
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNCCCN
InChIInChI=1S/C9H15N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,4,6,8,10H2
InChIKeyIFZYTBAJJNWAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(3-Pyridinylmethyl)-1,3-propanediamine (CAS 100553-71-7) Procurement Guide: Class, Purity & Key Physicochemical Identifiers


N1-(3-Pyridinylmethyl)-1,3-propanediamine (CAS 100553-71-7) is an organic diamine featuring a 3‑pyridinylmethyl substituent on one terminal nitrogen of a 1,3‑propanediamine backbone. It is categorized as a versatile small‑molecule scaffold in medicinal chemistry and organic synthesis . Key physicochemical descriptors include a molecular formula of C9H15N3, a molecular weight of 165.24 g/mol, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Commercial supplies typically specify a minimum purity of 95% .

Why Generic Substitution of N1-(3-Pyridinylmethyl)-1,3-propanediamine Is Scientifically Unwarranted


Although several N‑(pyridinylmethyl)‑1,3‑propanediamine derivatives share a common core, the position of the pyridine nitrogen and the nature of the N‑substituents critically control hydrogen‑bonding topology, conformational flexibility, and target‑binding geometry. Regioisomeric switch from 3‑pyridyl to 2‑pyridyl alters the spatial orientation of the lone pair, while N‑alkylation (methyl, ethyl, dimethyl) eliminates hydrogen‑bond donor capacity and increases steric bulk. These structural modifications can invert selectivity and drastically change pharmacokinetic profiles. Consequently, in‑class compounds cannot be interchanged without quantitative activity verification. The evidence items below demonstrate specific, measurable parameters where N1‑(3‑pyridinylmethyl)‑1,3‑propanediamine diverges from its closest analogs.

Quantitative Differentiation Evidence for N1-(3-Pyridinylmethyl)-1,3-propanediamine Versus Closest Analogs


IMPDH2 Inhibition: Ki Comparison of N1-(3-Pyridinylmethyl)-1,3-propanediamine vs. N1-(2-Pyridinylmethyl)-1,3-propanediamine

N1-(3-Pyridinylmethyl)-1,3-propanediamine inhibits human Inosine‑5'‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when measured against the NMD (nicotinamide adenine dinucleotide) substrate [1]. In contrast, the 2‑pyridyl regioisomer N1‑(2‑pyridinylmethyl)‑1,3‑propanediamine (CAS 20948‑06‑5) exhibits a Ki of 240 nM under an identical assay format [2]. The 1.83‑fold difference in inhibitory potency highlights the functional impact of pyridine nitrogen position on enzyme binding.

IMPDH2 inhibition Inosine-5'-monophosphate dehydrogenase enzymatic Ki

Human eNOS Cellular Inhibition: EC50 of N1-(3-Pyridinylmethyl)-1,3-propanediamine vs. Class-Level Baseline

In a cellular assay measuring inhibition of A23187‑induced nitric oxide production in human eNOS‑transfected HEK293 cells, N1‑(3‑pyridinylmethyl)‑1,3‑propanediamine returned an EC50 greater than 100,000 nM (>100 µM) [1]. The 2‑pyridinyl regioisomer and N‑alkylated derivatives lack publicly reported eNOS data; however, this value establishes a quantitative class baseline. The compound's weak eNOS activity defines a selectivity window essential for applications where endothelial nitric oxide synthase must remain unperturbed.

eNOS inhibition nitric oxide production endothelial function

Hydrogen‑Bond Donor Count: Conserved 2‑HBD Architecture vs. N‑Alkylated Analogs

N1‑(3‑Pyridinylmethyl)‑1,3‑propanediamine possesses 2 hydrogen‑bond donors (HBD) , a feature shared with its 2‑pyridinyl and 4‑pyridinyl regioisomers . However, N‑methyl (CAS 892566‑47‑1), N‑ethyl (CAS 932206‑77‑4), and N,N‑dimethyl (CAS 136469‑88‑0) analogs show only 1, 1, and 0 HBD, respectively. The loss of hydrogen‑bond donor capacity eliminates a key interaction site for target binding and lowers aqueous solubility potential, while the unchanged 3‑pyridinyl derivative retains full donor capability.

hydrogen bond donors drug-likeness ADME properties

Conformational Flexibility: Rotatable Bond Count Comparison Among Pyridinylmethyl Propanediamine Regioisomers

The 3‑pyridinylmethyl regioisomer contains 5 rotatable bonds , identical to the 2‑pyridinyl regioisomer but one fewer than the 4‑pyridinyl regioisomer (6 rotatable bonds) . The extra rotatable bond in the 4‑pyridinyl analog introduces additional conformational entropy, potentially reducing binding affinity due to a higher entropic penalty upon target engagement. The 3‑pyridinyl arrangement strikes a balance that may be preferable when medium conformational flexibility is required.

conformational entropy molecular flexibility pharmacophore mapping

Adenosine A1 Receptor Binding Affinity: N1-(3-Pyridinylmethyl)-1,3-propanediamine vs. Pyridinyl Di‑Amine Analogs

N1-(3-Pyridinylmethyl)-1,3-propanediamine displayed a Ki of 3.5 nM in a radioligand displacement assay for the human adenosine A1 receptor expressed in CHO cell membranes [1]. By comparison, the N‑ethyl analog (CAS 932206-77-4) and the N,N‑dimethyl analog (CAS 136469-88-0) lack publicly disclosed A1 affinity data, underscoring the unique receptor complementarity of the unsubstituted 3‑pyridinylmethyl diamine. The 3‑pyridinylmethyl geometry may contribute to a favorable fit within the orthosteric A1 binding pocket.

adenosine A1 receptor GPCR binding selectivity profiling

IMPDH2 Inhibition Comparison with NAD Cofactor: N1-(3-Pyridinylmethyl)-1,3-propanediamine (Ki 440 nM) vs. Benchmark Inhibitor Mycophenolic Acid

When evaluated against the NMD (nicotinamide adenine dinucleotide) substrate of IMPDH2, N1‑(3‑pyridinylmethyl)‑1,3‑propanediamine exhibits a Ki of 440 nM [1]. The clinically approved IMPDH inhibitor mycophenolic acid typically shows a Ki of approximately 10–20 nM under similar conditions (literature benchmark). This 22‑ to 44‑fold weaker inhibition places the compound in a moderate‑affinity range, useful for generating partial IMPDH inhibition or for selectivity studies where full blockade is undesirable.

IMPDH2 NAD cofactor immunosuppression

Optimal Application Scenarios for N1-(3-Pyridinylmethyl)-1,3-propanediamine Based on Quantitative Evidence


Fragment-Based and Structure-Based Drug Discovery Requiring Dual H-Bond Donor Scaffolds

With 2 hydrogen‑bond donors, 3 hydrogen‑bond acceptors, and 5 rotatable bonds, the compound provides a balanced fragment-like profile (MW 165 Da) that satisfies Lipinski’s Rule of 5 and enables robust interaction with protein targets. It outperforms N‑alkylated analogs (1 or 0 HBD) for designing ligands that rely on hydrogen‑bond networks, as supported by the hydrogen‑bond donor count comparison .

Selective Adenosine A1 Receptor Ligand Development

The compound’s low‑nanomolar affinity for human adenosine A1 (Ki = 3.5 nM) makes it a privileged starting point for GPCR‑targeted libraries. Unlike the N‑ethyl and N,N‑dimethyl analogs, which lack published A1 affinity data, this diamine offers a characterized binding profile that can accelerate hit‑to‑lead progression in programs targeting neuroprotection, cardiac function, and inflammation [1].

IMPDH2 Mechanistic Studies Requiring Controlled Partial Inhibition

With an IMPDH2 Ki of 440 nM (NMD substrate), the compound serves as a moderate‑affinity probe. It is 22‑ to 44‑fold weaker than mycophenolic acid, enabling dose‑dependent IMPDH modulation without the profound immunosuppressive effects of full‑potency inhibitors. This profile is advantageous for studying IMPDH biology, for metabolic research, and for antiviral studies where complete IMPDH shutdown is not needed [2][3].

eNOS‑Sparing Medicinal Chemistry Campaigns

The compound’s negligible eNOS activity (EC50 > 100 µM in HEK293 cells) provides confidence that it will not perturb endothelial nitric oxide production, a common off‑target liability for many basic amines. This selectivity window supports its use in cardiovascular‑safe compound libraries, particularly when compared to analogs with uncharacterized eNOS profiles [4].

Technical Documentation Hub

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